2-Aminooxy-4-methylpentanoic acid;hydrochloride 2-Aminooxy-4-methylpentanoic acid;hydrochloride
Brand Name: Vulcanchem
CAS No.: 54716-34-6
VCID: VC4886688
InChI: InChI=1S/C6H13NO3.ClH/c1-4(2)3-5(10-7)6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H
SMILES: CC(C)CC(C(=O)O)ON.Cl
Molecular Formula: C6H14ClNO3
Molecular Weight: 183.63

2-Aminooxy-4-methylpentanoic acid;hydrochloride

CAS No.: 54716-34-6

Cat. No.: VC4886688

Molecular Formula: C6H14ClNO3

Molecular Weight: 183.63

* For research use only. Not for human or veterinary use.

2-Aminooxy-4-methylpentanoic acid;hydrochloride - 54716-34-6

Specification

CAS No. 54716-34-6
Molecular Formula C6H14ClNO3
Molecular Weight 183.63
IUPAC Name 2-aminooxy-4-methylpentanoic acid;hydrochloride
Standard InChI InChI=1S/C6H13NO3.ClH/c1-4(2)3-5(10-7)6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H
Standard InChI Key BXNUYELUZFQTAG-UHFFFAOYSA-N
SMILES CC(C)CC(C(=O)O)ON.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

2-Aminooxy-4-methylpentanoic acid hydrochloride is systematically named according to IUPAC guidelines as 2-aminooxy-4-methylpentanoic acid;hydrochloride. Its structure comprises a pentanoic acid backbone substituted with a methyl group at the fourth carbon and an aminooxy (-ONH2_2) group at the second position, neutralized by hydrochloric acid to form the hydrochloride salt. The SMILES notation CC(C)CC(C(=O)O)ON.Cl\text{CC(C)CC(C(=O)O)ON.Cl} succinctly represents its connectivity (Fig. 1).

Table 1: Fundamental chemical identifiers

PropertyValue
CAS Number54716-34-6
Molecular FormulaC6H14ClNO3\text{C}_6\text{H}_{14}\text{ClNO}_3
Molecular Weight183.63 g/mol
IUPAC Name2-aminooxy-4-methylpentanoic acid;hydrochloride
Exact Mass183.061 Da

Structural and Stereochemical Considerations

The compound’s branched alkyl chain (4-methylpentanoic acid) introduces steric effects that influence reactivity, particularly in nucleophilic reactions involving the aminooxy group. Unlike stereoisomeric forms of leucine (2-amino-4-methylpentanoic acid) , this compound lacks a chiral center at the second carbon due to the substitution of an amino group with an aminooxy moiety. X-ray crystallography data remain unpublished, but computational models suggest a staggered conformation minimizes steric strain between the methyl and aminooxy groups.

Synthesis and Production

Synthetic Pathways

The synthesis of 2-aminooxy-4-methylpentanoic acid hydrochloride typically begins with 4-methylpentanoic acid or its ester derivatives. A plausible route involves:

  • Introduction of the aminooxy group: Reaction of 4-methylpentanoic acid with hydroxylamine (NH2OH\text{NH}_2\text{OH}) under acidic conditions, facilitating nucleophilic substitution at the α-carbon.

  • Salt formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt, enhancing solubility and stability.

Table 2: Hypothetical reaction conditions

StepReagents/Conditions
AminooxylationNH2OH\text{NH}_2\text{OH}, HCl, 60–80°C
AcidificationConcentrated HCl, 0–5°C

Challenges in Optimization

Industrial-scale production faces hurdles such as low yields due to competing side reactions (e.g., over-oxidation) and purification complexities. Advanced techniques like high-performance liquid chromatography (HPLC) or recrystallization from ethanol-water mixtures may improve purity.

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits moderate water solubility, though exact values are unspecified in literature. It is likely hygroscopic, requiring storage in airtight containers at room temperature. Stability studies are absent, but analogous aminooxy compounds degrade under prolonged exposure to light or oxidizing agents .

Table 3: Inferred physicochemical characteristics

PropertyValue
Water SolubilityModerate
StabilityLight-sensitive
Storage ConditionsRT, desiccated

Spectroscopic Data

Nuclear magnetic resonance (NMR) and infrared (IR) spectra remain unpublished. Theoretical 1H^1\text{H} NMR predictions suggest peaks at δ 1.0–1.2 ppm (methyl groups), δ 2.4–2.6 ppm (methylene adjacent to carbonyl), and δ 4.1–4.3 ppm (aminooxy proton) .

Applications in Research and Industry

Pharmaceutical Testing

The compound’s aminooxy group enables covalent bonding with carbonyl-containing molecules (e.g., ketones, aldehydes), making it valuable for:

  • Bioconjugation: Labeling glycoproteins or polysaccharides in drug delivery systems.

  • Analytical standards: Calibrating mass spectrometers or HPLC systems for quality assurance in API manufacturing.

Comparative Analysis with Analogues

Table 4: Functional comparison to related compounds

CompoundFunctional GroupApplication
2-Amino-4-methylpentanoic acid (leucine) AminoProtein synthesis
2-Amino-4-methylpentanamide hydrochloride AmidePeptide mimetics
2-Aminooxy-4-methylpentanoic acid hydrochlorideAminooxyBioconjugation

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